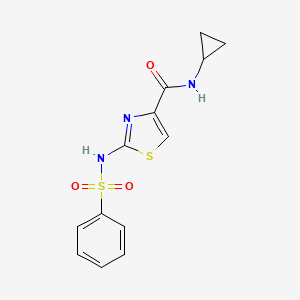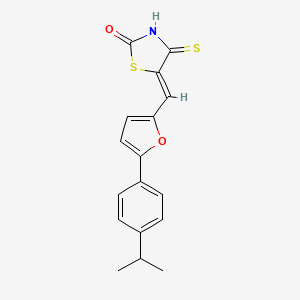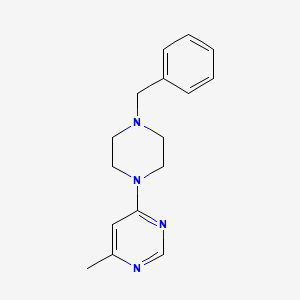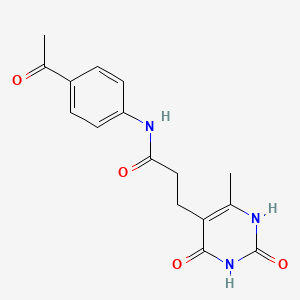![molecular formula C17H16Cl2N2O3 B6531313 {[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate CAS No. 389598-92-9](/img/structure/B6531313.png)
{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate is a chemical compound with a significant structural complexity and distinct properties. This compound is distinguished by its unique combination of a dimethylamino phenyl group and a dichlorobenzoate moiety, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of {[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate typically involves multi-step chemical processes. One common synthetic route includes the reaction of 2,4-dichlorobenzoic acid with N,N-dimethylaminophenyl isocyanate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). Reaction conditions often require refluxing in an appropriate solvent such as dichloromethane. Industrial production methods may include similar synthetic routes with optimizations for scale-up, such as the use of automated reactors and enhanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation: The compound undergoes oxidation reactions, particularly affecting the dimethylamino phenyl group, which can form N-oxides.
Reduction: Reduction can occur at the carbonyl group, potentially yielding amines or alcohols depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichloro positions of the benzoate ring.
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide; reducing agents such as lithium aluminum hydride; nucleophiles like hydroxide ions; solvents like ethanol and water.
Major Products: N-oxides, reduced amines or alcohols, substituted benzoates.
Scientific Research Applications
{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate finds applications across diverse research fields:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Acts as a biochemical probe to study enzyme activities and receptor interactions.
Medicine: Investigated for potential use in drug formulations due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which {[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate exerts its effects is largely dependent on its ability to form stable complexes with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dichlorobenzoate moiety can enhance lipophilicity and membrane permeability. These interactions facilitate the compound's binding to enzymes and receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
When compared to other similar compounds, {[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate stands out due to its specific structural arrangement and chemical reactivity.
Similar Compounds: N,N-dimethylaminobenzoic acid, 2,4-dichloroaniline, carbamoylmethyl benzoates.
Uniqueness: It combines the functionalities of a dimethylamino group with a dichlorobenzoate, offering unique chemical and biological properties.
Hope this deep dive into this compound was insightful. Any other topics catch your fancy?
Properties
IUPAC Name |
[2-[4-(dimethylamino)anilino]-2-oxoethyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-21(2)13-6-4-12(5-7-13)20-16(22)10-24-17(23)14-8-3-11(18)9-15(14)19/h3-9H,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPKYVGOZNPLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531231.png)

![4-methoxy-N-[4-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B6531248.png)

![3-[2,4-dimethyl-3-(N-methylmethanesulfonamido)benzenesulfonamido]-N,N-dimethylpropanamide](/img/structure/B6531281.png)
![ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B6531289.png)

![2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6531320.png)


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531342.png)
![3-[(2-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6531350.png)
![3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6531353.png)
![ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate](/img/structure/B6531361.png)
